2-iodoacridin-9(10H)-one
Overview
Description
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding how a compound reacts with others . Unfortunately, specific information on the chemical reactions involving “2-iodoacridin-9(10H)-one” is not available in the search results.Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, and density . Unfortunately, specific physical and chemical properties for “this compound” are not available in the search results.Scientific Research Applications
Antimalarial Activity
2-Iodoacridin-9(10H)-one derivatives, specifically 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs), have been studied for their antimalarial properties. Historically, THAs have been known for their antimalarial activity since the 1940s, with renewed interest in the 1970s and 1990s. A series of THA derivatives were synthesized and tested against clinically relevant malaria isolates, showing potent antimalarial activity. These compounds also demonstrated good physicochemical properties and minimal cross-resistance with other antimalarial agents (Cross et al., 2011).
Physicochemical Properties and Thermodynamics
The physicochemical properties and thermodynamics of various acridin-9(10H)-one derivatives have been a subject of study. For instance, the melting, volatilization, and crystal lattice enthalpies of different acridin-9(10H)-one derivatives were examined, providing insights into their structural and thermodynamic characteristics. These studies are crucial for understanding the stability and reactivity of these compounds (Storoniak et al., 2003).
Synthesis and Spectroscopy
The synthesis of substituted aminoiodoacridines, including 3-amino-6-iodoacridine and related compounds, has been investigated. These studies provide valuable information on the chemical properties and potential applications of these substances in various fields, including medicinal chemistry and material science (Martin & Kelly, 1979). Additionally, research has focused on the synthesis of 10-methylacridin-9(10H)-ones through innovative methods such as Cu-catalyzed intramolecular oxidative C(sp2)–H amination, expanding the potential applications of these compounds in various scientific fields (Huang et al., 2013).
Anion Interactions
The interaction of certain acridine derivatives with halide and carboxylate ions has been studied, revealing complex binding behaviors. These interactions are significant for understanding the receptor-ligand dynamics and could be relevant in designing molecular sensors or therapeutics (Lin et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-iodo-10H-acridin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGIKUBHYTPOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388004 | |
Record name | 2-iodoacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30558-59-9 | |
Record name | 2-iodoacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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